Eupomatilone 7

Description

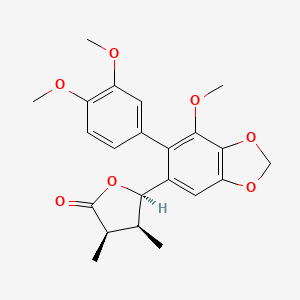

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24O7 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(3R,4S,5R)-5-[6-(3,4-dimethoxyphenyl)-7-methoxy-1,3-benzodioxol-5-yl]-3,4-dimethyloxolan-2-one |

InChI |

InChI=1S/C22H24O7/c1-11-12(2)22(23)29-19(11)14-9-17-20(28-10-27-17)21(26-5)18(14)13-6-7-15(24-3)16(8-13)25-4/h6-9,11-12,19H,10H2,1-5H3/t11-,12+,19+/m0/s1 |

InChI Key |

VWNZODRHLJRMBA-AVCJSFLBSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O[C@H]1C2=CC3=C(C(=C2C4=CC(=C(C=C4)OC)OC)OC)OCO3)C |

Canonical SMILES |

CC1C(C(=O)OC1C2=CC3=C(C(=C2C4=CC(=C(C=C4)OC)OC)OC)OCO3)C |

Synonyms |

eupomatilone 7 |

Origin of Product |

United States |

Natural Occurrence and Isolation

Botanical Origin and Species Identification

Eupomatilone 7 is derived from the Australian shrub Eupomatia bennettii F. Muell. This plant species is found in the tropical and subtropical rainforests of New South Wales and Queensland. The initial and definitive isolation of this compound, along with its congeners, was reported by Carroll and Taylor in 1991 as part of an extensive study on the chemical constituents of Eupomatia species.

Extraction and Purification Methodologies

The isolation of this compound from Eupomatia bennettii involved a multi-step process of extraction and chromatographic separation. The dried and milled aerial parts of the plant were subjected to exhaustive extraction, initially with light petroleum, followed by methanol. The resulting methanol extract was then partitioned between several solvents to separate compounds based on their polarity.

The crude fractions containing the eupomatilones were further purified using a combination of chromatographic techniques. This included initial separation by vacuum liquid chromatography, followed by repeated flash chromatography on silica (B1680970) gel. The final purification of the individual eupomatilones, including this compound, was achieved through high-performance liquid chromatography (HPLC), which allowed for the separation of these closely related compounds.

| Step | Method | Description |

| 1. Extraction | Solvent Extraction | Dried and milled aerial parts of Eupomatia bennettii were successively extracted with light petroleum and methanol. |

| 2. Fractionation | Solvent Partitioning | The methanol extract was partitioned to separate compounds based on polarity. |

| 3. Initial Purification | Vacuum Liquid Chromatography | Crude fractions were subjected to vacuum liquid chromatography for initial separation. |

| 4. Further Purification | Flash Chromatography | Repeated flash chromatography on silica gel was used to further isolate the eupomatilone-containing fractions. |

| 5. Final Isolation | High-Performance Liquid Chromatography (HPLC) | Final purification of this compound was achieved using HPLC. |

Co-isolation and Structural Relationships with Other Plant Metabolites

This compound was not isolated in isolation but was found to co-occur with six other structurally similar compounds, namely Eupomatilone-1, Eupomatilone-2, Eupomatilone-3, Eupomatilone-4, Eupomatilone-5, and Eupomatilone-6. These compounds are all classified as degraded lignans (B1203133) and share a common core structure.

The structural variations among the seven eupomatilones lie in the degree of oxygenation of the biphenyl (B1667301) system and the substitution pattern of the furanone ring. Eupomatilone-7, specifically, is characterized by a particular arrangement of methoxy groups on its biphenyl moiety. The co-isolation of this series of related compounds suggests a common biosynthetic pathway within Eupomatia bennettii.

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for organic chemists, providing crucial information about the molecular framework, functional groups, and connectivity of complex natural products like eupomatilone 7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed insights into the carbon-hydrogen skeleton and the electronic environment of individual atoms nih.gov.

One-dimensional NMR experiments, specifically Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), provide fundamental data for structural determination.

¹H NMR Spectroscopy: This technique identifies the types of protons present in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The chemical shift (δ) of a proton signal indicates its electronic surroundings, while the multiplicity (splitting pattern) and coupling constants (J values) reveal the number of neighboring protons nih.gov. For eupomatilones, ¹H NMR spectra can be complex, sometimes showing doubled signals due to the presence of rotational stereoisomers at room temperature, indicating dynamic processes within the molecule nih.gov.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the hybridization state of the carbon atom and the presence of nearby electronegative atoms or functional groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations, which are vital for piecing together the molecular structure.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other (i.e., protons on adjacent carbon atoms). This helps in identifying spin systems and establishing direct proton-proton connectivity nih.gov.

Heteronuclear Single Quantum Coherence (HSQC): HSQC (or HMQC) correlates proton signals with the carbon atoms directly bonded to them. This provides direct C-H assignments, which are essential for building the carbon-hydrogen framework.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and establishing long-range connectivity across the molecule, including connections through heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations (Nuclear Overhauser Effects, NOEs) between protons that are in close spatial proximity, regardless of whether they are directly bonded. This technique is invaluable for determining the relative stereochemistry and conformation of the molecule nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies nih.gov. For this compound, IR spectroscopy would provide evidence for functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch, particularly from the γ-lactone moiety characteristic of eupomatilones), and aromatic C-H and C=C stretches.

Stereoisomeric Analysis, including Atropisomerism

A significant characteristic observed across the eupomatilone family, including this compound, is atropisomerism. publish.csiro.auresearchgate.netncl.res.inpublish.csiro.auacs.orgacs.org Atropisomerism arises from restricted rotation around the biaryl bond connecting the two aromatic rings in the molecule. ncl.res.inpublish.csiro.au This hindered rotation leads to the existence of conformers that are separable or detectable due to a sufficiently high rotational barrier, making them configurationally stable. ncl.res.in

The presence of atropisomerism in eupomatilones is evident in their NMR spectra. For instance, the non-equivalence observed with groups that would otherwise appear symmetrical (e.g., 3″- and 5″-OMe, and H2″ and H6″ in Eupomatilone-1) is a direct result of this atropisomerism in the biphenyl (B1667301) system. publish.csiro.au Similarly, the doubled butyrolactone signals in the ¹H NMR spectrum of this compound further support the presence of such rotational isomers. publish.csiro.au Despite efforts, the separation of these atropisomers by techniques like HPLC has generally been unsuccessful. acs.org

Revisions and Confirmations of Proposed Structures

The initial assignment of the relative stereochemistry of the eupomatilones proved challenging due to the difficulty in interpreting coupling constants within their five-membered ring systems, which led to some ambiguity and subsequent confusion in later synthetic endeavors. thieme-connect.com Chemical synthesis has emerged as a crucial tool in modern structure elucidation, particularly in confirming or revising the structures of natural products, especially when X-ray crystal structures are not available. ncl.res.inacs.orgthieme-connect.comresearchgate.net

A notable example of such revision within the eupomatilone family is Eupomatilone 6. Early synthetic efforts to prepare the putative structure of Eupomatilone 6 revealed discrepancies between the spectroscopic data of the synthetic product and the natural compound, indicating that the initially assigned structure for the natural product warranted revision. acs.orgacs.org Subsequent studies, including the use of X-ray crystallographic structures of synthetic intermediates and final diastereomers, unambiguously confirmed the revised relative stereochemistry of the natural eupomatilones. thieme-connect.com The absolute configuration of Eupomatilone 6 was later proposed based on spectroscopic data and optical rotation values obtained from an optically active isomer. researchgate.net

Furthermore, homologous compounds, including Eupomatilones 1-11, have been confirmed to possess a uniform R-configuration at C-5, although a synthesized congener was previously mistaken for a 5-epimer of Eupomatilone 6. researchgate.net These revisions underscore the iterative and collaborative nature of structural elucidation in natural product chemistry, where synthesis plays a vital role in validating and refining structural assignments.

Chemical Synthesis Approaches

General Synthetic Strategies for Eupomatilone Scaffolds

The construction of the eupomatilone scaffold is generally approached through convergent strategies. These methods typically involve the synthesis of two key fragments: a functionalized γ-butyrolactone core containing the necessary stereocenters and an appropriately substituted aryl component. These fragments are then joined in the later stages of the synthesis, often via a cross-coupling reaction to form the crucial biaryl bond.

Key strategic considerations in the synthesis of the eupomatilone family include:

Early-stage formation of the γ-butyrolactone: Many syntheses prioritize the construction of the chiral γ-butyrolactone framework early on. This allows for the establishment of the critical β,γ-vicinal stereogenic centers which can then guide subsequent transformations. acs.org

Stereocontrolled rearrangements: Some approaches utilize powerful rearrangement reactions to set key stereocenters. For instance, an intramolecularly competitive Ireland-Claisen rearrangement has been employed to construct the A-ring and simultaneously establish the stereochemistry at the C(3) and C(4) positions of the lactone. nih.gov Similarly, asymmetric acs.orgresearchgate.net-Wittig rearrangements have been used to construct the two chiral centers enantioselectively in the synthesis of other eupomatilone congeners. researchgate.net

Divergent Synthesis: A highly efficient approach involves the synthesis of a common chiral γ-butyrolactone intermediate that can be used to rapidly assemble multiple members of the eupomatilone family. acs.orgacs.org This strategy allows for flexibility and access to various analogues from a single advanced precursor.

Total Synthesis of Eupomatilone 7 and Its Analogues

The total synthesis of this compound has been accomplished through a concise and high-yielding pathway that exemplifies modern synthetic strategies. These syntheses focus on efficiency and stereocontrol, enabling access to optically active material.

A successful total synthesis of this compound utilizes a convergent and diastereocontrolled approach. acs.orgacs.org The core of this strategy is the early construction of a chiral γ-butyrolactone intermediate which contains the required β,γ-vicinal stereogenic centers. acs.org This key intermediate is then coupled with a second aromatic fragment to complete the biaryl skeleton of the molecule.

This strategy is considered convergent because the two main components of the target molecule (the lactone and the second aryl ring) are synthesized separately before being joined. The diastereocontrol is established during the formation of the lactone and in subsequent stereoselective reactions, such as hydroboration/oxidation sequences used in the synthesis of related analogues. researchgate.netnih.gov By using a single, optically pure lactone intermediate, the synthesis can be directed to produce a variety of eupomatilones, including this compound, in a divergent manner. acs.orgacs.org

The construction of this compound and its analogues relies on a series of powerful and selective chemical reactions to form the key bonds and set the stereochemistry of the molecule.

The formation of the carbon-carbon bond linking the two aromatic rings is a critical step in the synthesis of eupomatilones. Transition metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation. nih.gov

Suzuki Coupling: In a reported total synthesis of this compound, a Suzuki cross-coupling reaction was employed to form the biaryl skeleton. acs.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (a boronic acid) with an organohalide. libretexts.orgsandiego.edu Specifically, an aryl bromide derivative of the γ-butyrolactone core was coupled with 3,4,5-trimethoxyphenylboronic acid. acs.org The Suzuki reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for use in the late stages of complex molecule synthesis. nih.gov The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

| Step | Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |

| Suzuki Coupling | Aryl bromide lactone (23) | 3,4,5-trimethoxyphenylboronic acid (24) | Pd(PPh₃)₄ | K₃PO₄ | Biaryl product (25) | 95% | acs.org |

Lipshutz Biarylcuprate Cross-coupling: In the synthesis of other eupomatilones, such as eupomatilones 4 and 6, a convergent Lipshutz biarylcuprate cross-coupling reaction has been utilized. researchgate.netnih.gov This method provides an alternative powerful tool for constructing the biaryl linkage.

The central γ-butyrolactone framework is a defining feature of the eupomatilone family. Its construction with the correct stereochemistry is a primary objective of any synthetic route.

Kowalski Homologation: A modified Kowalski ester homologation reaction is a key method for building the functionalized chiral γ-butyrolactone core. researchgate.netnih.gov This reaction allows for the one-carbon homologation of an ester to form a γ-butyrolactone, establishing the β,γ-cis-vicinal stereogenic centers in the process. researchgate.net The Kowalski reaction involves treating an ester with dibromomethyllithium, followed by rearrangement to form an ynolate, which is then quenched to provide the homologated ester. organic-chemistry.org This method has been adapted to directly form the γ-butyrolactone ring in a highly efficient manner, providing a key intermediate for the divergent synthesis of several eupomatilones. acs.orgacs.orgnih.gov

| Reaction Type | Key Transformation | Method | Application | Reference |

| Lactone Formation | One-carbon homologative γ-butyrolactonization | Modified Kowalski Homologation | Construction of the central γ-butyrolactone framework with β,γ-vicinal stereocenters. | acs.orgresearchgate.netnih.gov |

In syntheses of related eupomatilone analogues, stereoselective functionalization of alkenes is used to introduce hydroxyl groups with precise stereocontrol.

Hydroboration/Oxidation: The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. wikipedia.org This reaction is highly stereospecific and regioselective. The hydroboration step involves the syn-addition of a borane (BH₃) across the double bond, with the boron atom adding to the less substituted carbon (an anti-Markovnikov addition). organic-chemistry.orglibretexts.org In the subsequent oxidation step, typically using hydrogen peroxide and a base, the boron is replaced by a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com This sequence results in the syn-addition of H and OH across the alkene. A diastereoselective hydroboration/oxidation sequence has been a key step in the synthesis of eupomatilones 4 and 6, demonstrating its utility in establishing the stereochemistry of hydroxyl groups in the scaffold. researchgate.netnih.gov

Enantioselective Synthesis Methodologies

The asymmetric synthesis of this compound and related structures hinges on the precise installation of multiple stereocenters. The following sections detail specific enantioselective reactions that are pertinent to this goal.

The acs.orgresearchgate.net-Wittig rearrangement is a base-promoted reaction of ethers that results in the formation of secondary or tertiary alcohols. The mechanism involves the generation of a carbanion, which then undergoes a rearrangement. organic-chemistry.org This process is understood to proceed through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org Despite its potential for carbon-carbon bond formation, the acs.orgresearchgate.net-rearrangement has seen less application compared to the researchgate.netresearchgate.net-Wittig rearrangement due to a more limited substrate scope and often moderate yields. organic-chemistry.org

A review of the scientific literature did not yield specific examples of the asymmetric acs.orgresearchgate.net-Wittig rearrangement being successfully applied as a key step in the total synthesis of this compound. While the related enantioselective researchgate.netresearchgate.net-Wittig rearrangement has been utilized to construct the chiral centers in other eupomatilones, such as Eupomatilone 1, 2, and 5, the acs.orgresearchgate.net-variant has not been reported for this specific target. researchgate.net

Rhodium-catalyzed reactions are powerful tools in asymmetric synthesis for creating complex, C(sp³)-rich molecular scaffolds. nih.gov Enantioselective desymmetrization, in particular, is an elegant strategy where a prochiral molecule is transformed into a chiral one through the selective reaction of one of two enantiotopic functional groups.

However, a detailed search of published synthetic routes reveals no specific application of rhodium-catalyzed enantioselective desymmetrization for the synthesis of this compound. While rhodium catalysts are employed in various asymmetric transformations, this particular strategy has not been a reported key step in constructing the this compound framework.

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. nih.gov Asymmetric aldol reactions, particularly the Evans aldol reaction, are highly effective for establishing stereocenters and have been applied in the synthesis of numerous complex natural products. nih.govorganicreactions.org This methodology typically employs a chiral auxiliary, such as an oxazolidinone, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. wikipedia.org

In the context of eupomatilone synthesis, TiCl₄-promoted asymmetric aldol reactions of oxazolidinones have been successfully employed to construct the core structure of related compounds like eupomatilone-2, -5, and -6. researchgate.net This approach allows for the highly diastereoselective formation of syn-aldol products, which are crucial intermediates for building the butyrolactone core of the eupomatilone family. researchgate.net The reaction proceeds through a titanium enolate, and the chiral auxiliary guides the facial selectivity of the aldehyde addition, leading to excellent stereocontrol. nih.gov

Table 1: Key Features of the Evans-Type Asymmetric Aldol Reaction in Eupomatilone Synthesis

| Feature | Description | Reference |

| Reaction Type | Evans Asymmetric Aldol Reaction | researchgate.net |

| Lewis Acid | Titanium tetrachloride (TiCl₄) | researchgate.net |

| Chiral Auxiliary | Oxazolidinones | wikipedia.org |

| Key Bond Formation | Formation of a β-hydroxy carbonyl moiety with controlled stereochemistry. | organicreactions.org |

| Product Stereochemistry | Predominantly syn-aldol adducts. | researchgate.netnih.gov |

| Application | Synthesis of the core butyrolactone structure of eupomatilones. | researchgate.net |

The Baeyer-Villiger oxidation is an essential reaction for converting ketones into esters or, in the case of cyclic ketones, into lactones. organic-chemistry.orgsigmaaldrich.com The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is known for its predictable regiochemistry based on the migratory aptitude of the ketone substituents. sigmaaldrich.comrsc.org When rendered enantioselective, often through the use of chiral catalysts or enzymes, this reaction becomes a powerful method for producing chiral lactones from prochiral or racemic ketones. researchgate.net

This methodology has been identified as a key step in synthetic routes toward eupomatilones. researchgate.netresearchgate.net Specifically, an asymmetric Baeyer-Villiger oxidation can be used to form the characteristic γ-butyrolactone ring found in the this compound structure. By oxidizing a suitably substituted cyclobutanone precursor, the lactone can be installed with high enantioselectivity. The success of this reaction is crucial for establishing the stereocenter at the C4 position of the lactone ring. Various catalytic systems, including chiral metal complexes and organocatalysts, have been developed to achieve high enantiomeric excess in this transformation. researchgate.netnih.gov

Table 2: Application of Enantioselective Baeyer-Villiger Oxidation in Eupomatilone Synthesis

| Feature | Description | Reference |

| Reaction Type | Asymmetric Baeyer-Villiger Oxidation | researchgate.net |

| Substrate | Prochiral or racemic cyclic ketones (e.g., cyclobutanones). | researchgate.netnih.gov |

| Product | Chiral γ-lactones, forming the core of eupomatilones. | researchgate.net |

| Key Transformation | Oxidative insertion of an oxygen atom to form the lactone ring. | organic-chemistry.org |

| Catalysis | Can be performed with chiral metal complexes or biocatalysts (BVMOs). | researchgate.net |

| Stereocontrol | Establishes the stereochemistry of the lactone ring. | researchgate.net |

Efficiency and Stereocontrol in Eupomatilone Synthesis

Asymmetric aldol reactions, such as the Evans aldol, are renowned for their high reliability and predictability, often providing the desired diastereomer in high ratios. For example, TiCl₄-mediated reactions with oxazolidinone auxiliaries can yield aldol adducts with excellent diastereoselectivity, which is fundamental for setting up the subsequent stereocenters. researchgate.net

Similarly, the enantioselective Baeyer-Villiger oxidation offers a powerful method for creating the chiral lactone core with high enantiomeric excess (ee). Kinetic resolutions using this reaction have been reported to achieve ee values of up to 96%, effectively separating the desired enantiomer. nih.gov

Table 3: Comparison of Stereocontrol in Key Synthetic Methodologies

| Methodology | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (ee) | Relevance to Eupomatilone Synthesis |

| Asymmetric Aldol Reactions | High (e.g., >10:1) | >95% | Establishes stereocenters in the butyrolactone precursor. researchgate.netnih.gov |

| Enantioselective Baeyer-Villiger Oxidation | N/A (for prochiral substrates) | High (up to 96%) | Forms the chiral lactone ring directly. researchgate.netnih.gov |

Biosynthesis and Biogenetic Postulations

Proposed Biogenetic Pathways of Lignan (B3055560) Natural Products

Lignans (B1203133) are a diverse group of phenolic compounds found widely throughout the plant kingdom, defined by the union of two C6-C3 phenylpropanoid residues. acs.orgphcogrev.com Their biosynthesis begins with the general phenylpropanoid pathway, which converts the amino acid phenylalanine into various hydroxycinnamoyl-CoA esters. These esters are then reduced to form monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.

The key step in lignan biosynthesis is the stereospecific oxidative coupling of two monolignol molecules. researchgate.netnih.gov This dimerization is mediated by dirigent proteins (DPs) and laccases or peroxidases, which control the regiochemistry and stereochemistry of the resulting lignan. nih.gov The initial product of coupling two coniferyl alcohol molecules is often (+)-pinoresinol. nih.govresearchgate.net

From this central intermediate, a series of downstream enzymatic modifications creates the vast diversity of lignan structures. These modifications include:

Reduction: Enzymes such as pinoresinol-lariciresinol reductases (PLRs) sequentially reduce the furan rings. nih.govresearchgate.net For example, pinoresinol is converted to lariciresinol and then to secoisolariciresinol. nih.gov

Dehydrogenation: Secoisolariciresinol can be oxidized by a dehydrogenase (SIRD) to form matairesinol. nih.gov

Methylation: O-methyltransferases (OMTs) add methyl groups to hydroxyl moieties on the aromatic rings. researchgate.netresearchgate.net

These enzymatic steps—coupling, reduction, dehydrogenation, and methylation—form a metabolic grid that allows for the synthesis of numerous lignan skeletons.

Mechanistic Hypotheses for Eupomatilone Formation

While the specific enzymatic pathway to Eupomatilone 7 in Eupomatia bennettii has not been detailed experimentally, its formation can be postulated based on its chemical structure and established lignan biogenetic principles. Eupomatilones are characterized by a unique biaryl bond and a γ-butyrolactone motif. acs.org

The biogenetic hypothesis for eupomatilones likely involves the oxidative coupling of two different phenylpropanoid precursors to form the central biaryl skeleton. Unlike the 8-8' linkage common in many lignans like pinoresinol, the eupomatilone core requires a direct aryl-aryl linkage. This suggests a direct oxidative coupling of two substituted phenylpropane units, a reaction catalyzed by cytochrome P450 enzymes or laccases in other biosynthetic pathways.

Following the formation of the biaryl intermediate, subsequent cyclization and oxidation steps would be required to form the γ-butyrolactone ring. This lactone ring is a key structural feature of the eupomatilone family. acs.org Further enzymatic modifications, such as hydroxylations and O-methylations, would then occur to produce the specific substitution pattern observed in this compound.

Enzymatic and Chemical Steps in Biosynthesis

Based on the mechanistic hypotheses, the biosynthesis of this compound is presumed to involve several key enzymatic and chemical steps:

Precursor Formation: Synthesis of two suitably substituted phenylpropanoid units (monolignols) via the shikimate and phenylpropanoid pathways.

Oxidative Coupling: A regio- and stereoselective oxidative coupling of the two precursors to form the crucial C-C biaryl bond. This is likely the key step in defining the eupomatilone skeleton.

Lactone Ring Formation: Intramolecular cyclization of one of the propanoid side chains, followed by oxidation, to yield the characteristic γ-butyrolactone moiety. This process establishes the stereogenic centers at the β and γ positions of the lactone.

Tailoring Reactions: A series of final modifications by "tailoring" enzymes. For this compound, this would include specific hydroxylations and O-methylations on both aromatic rings to achieve the final, highly oxygenated structure.

The precise sequence and the specific enzymes (e.g., P450s, OMTs, reductases) responsible for these transformations in Eupomatia bennettii remain a subject for future research.

Biomimetic Synthetic Routes to Eupomatilones

Biomimetic synthesis is a field of chemistry that seeks to mimic nature's biosynthetic pathways to construct complex molecules in the laboratory. wikipedia.orgbioengineer.org This approach can offer elegant and efficient routes to natural products by replicating key bond-forming strategies observed in living organisms. wikipedia.org

While no synthesis of this compound has been explicitly labeled as purely biomimetic, several reported total syntheses employ strategies that parallel the postulated biosynthetic steps. For instance, the construction of the core biaryl skeleton is a critical challenge. Synthetic chemists have utilized modern cross-coupling reactions, such as the Suzuki cross-coupling, to form this bond efficiently. acs.org This reaction can be seen as a chemical analogue to the enzymatic oxidative coupling proposed in the biosynthetic pathway.

Furthermore, synthetic approaches have developed methods for the stereoselective construction of the γ-butyrolactone ring with the required β,γ-vicinal stereogenic centers. acs.orgacs.org These laboratory methods, which include strategies like one-carbon homologative lactonization, achieve the same core structure that enzymes are proposed to assemble in the plant. acs.orgacs.org By designing synthetic routes that convergently assemble key fragments, such as the two aromatic rings and the lactone moiety, chemists can achieve efficient and divergent syntheses of multiple members of the eupomatilone family, including this compound. acs.org

Structure Activity Relationship Sar Studies

Preclinical Investigation of Biological Activities: Methodologies and Mechanistic Studies

In Vitro Cellular and Biochemical Assay Development

In vitro assays are fundamental for the initial screening and mechanistic understanding of a compound's biological activity. For natural products like Eupomatilone 7, these assays would be designed to identify potential therapeutic targets and elucidate molecular mechanisms of action.

Cell-based Functional Assays for Pathway Modulation

Cell-based functional assays are crucial for assessing how a compound influences specific cellular pathways. For a lignan (B3055560) like this compound, which might possess anticancer or anti-inflammatory potential, such assays would involve treating various cell lines (e.g., cancer cell lines, immune cells) with the compound and then monitoring changes in key signaling molecules or cellular responses.

Assay Design: These assays often utilize reporter gene systems, Western blotting, or quantitative real-time PCR to measure the expression or activation of proteins involved in pathways such as NF-κB (inflammation), MAPK (proliferation, apoptosis), or PI3K/Akt (survival). For instance, if this compound were hypothesized to have anti-inflammatory effects, researchers might use cell lines stimulated with pro-inflammatory agents (e.g., lipopolysaccharide, TNF-α) and then measure the inhibition of inflammatory mediators like cytokines (e.g., IL-6, TNF-α) or chemokines.

Expected Findings: Results from such assays would typically be presented as concentration-response curves, allowing for the determination of half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50). These values would indicate the compound's potency in modulating a specific pathway. For example, a hypothetical study might show this compound inhibiting NF-κB activation with an IC50 of X µM in a specific cell line.

Table 1: Illustrative Data for Cell-based Pathway Modulation Assay (Hypothetical)

| Pathway Modulated | Cell Line | Assay Type | Expected Outcome | Illustrative IC50/EC50 (µM) |

| NF-κB Signaling | RAW 264.7 | Reporter Gene Assay | Inhibition of NF-κB activation | ~5-20 |

| MAPK Pathway | HeLa | Western Blot (p-ERK, p-JNK) | Modulation of phosphorylation status | ~10-50 |

| Apoptosis Pathway | MCF-7 | Caspase Activation Assay | Induction of caspase activity | ~20-100 |

Enzyme Inhibition and Receptor Binding Assays

Many natural products exert their effects by directly interacting with enzymes or receptors. Given the broad biological activities associated with lignans (B1203133), this compound could potentially act as an enzyme inhibitor or a receptor ligand.

Enzyme Inhibition: Assays for enzyme inhibition involve incubating the compound with purified enzymes and their substrates, then measuring the enzyme's catalytic activity. For example, if this compound were suspected of anti-inflammatory activity, it might be tested against enzymes like cyclooxygenases (COX-1, COX-2) or lipoxygenases (5-LOX), which are crucial in inflammatory pathways nih.gov. Competitive inhibitors, for instance, bind to the enzyme's active site, preventing substrate binding, and their effects can often be overcome by increasing substrate concentration nih.govchem960.com. Non-competitive inhibitors bind to an allosteric site, altering the enzyme's shape and reducing its activity, and their effects cannot be fully reversed by increasing substrate concentration chem960.com.

Receptor Binding: Receptor binding assays typically use radiolabeled ligands to determine a compound's affinity for specific receptors. This is particularly relevant if this compound were hypothesized to interact with nuclear receptors (e.g., estrogen receptors, androgen receptors, given some lignans' phytoestrogenic properties) or G-protein coupled receptors.

Expected Findings: Results would include inhibition constants (Ki) or dissociation constants (Kd) for enzyme inhibition and receptor binding, respectively. These values quantify the strength of the compound's interaction with its target.

Table 2: Illustrative Data for Enzyme Inhibition Assay (Hypothetical)

| Enzyme Target | Assay Type | Mechanism of Inhibition | Expected Outcome | Illustrative IC50 (µM) |

| COX-2 | Spectrophotometric | Competitive/Non-competitive | Inhibition of enzyme activity | ~1-10 |

| 5-LOX | HPLC-based | Competitive | Inhibition of enzyme activity | ~5-25 |

Studies on Cellular Processes (e.g., cell cycle progression, apoptosis induction)

For compounds with potential antineoplastic activity, investigating their effects on fundamental cellular processes like cell cycle progression and apoptosis is critical.

Cell Cycle Analysis: Flow cytometry is commonly used to analyze cell cycle distribution. Cells are stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and their DNA content is measured, allowing researchers to determine the percentage of cells in different phases (G1, S, G2/M). A compound that arrests the cell cycle at a specific checkpoint (e.g., G1 or G2/M) can prevent uncontrolled proliferation researchgate.net.

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells, and its induction is a desirable effect for anticancer agents. Assays include Annexin V/propidium iodide staining (to detect early and late apoptotic cells), caspase activity assays (e.g., Caspase-3/7, -8, -9 activation), and analysis of mitochondrial membrane potential (ΔΨm) ncl.res.in. Morphological changes (e.g., nuclear condensation, fragmentation) can also be observed.

Expected Findings: Data would show a shift in cell cycle phase distribution (e.g., an increase in cells in G1 or G2/M phase) and an increase in apoptotic markers (e.g., increased Annexin V positivity, elevated caspase activity). For example, a hypothetical study might show this compound inducing G1 arrest and increasing caspase-3/7 activity in a dose-dependent manner.

Table 3: Illustrative Data for Cell Cycle and Apoptosis Induction (Hypothetical)

| Cellular Process | Cell Line | Assay Type | Expected Outcome | Illustrative % Change at X µM |

| Cell Cycle Arrest | A549 | Flow Cytometry | Increase in G2/M phase cells | +25% at 50 µM |

| Apoptosis Induction | HepG2 | Caspase-3/7 Assay | Increase in caspase activity | 3-fold increase at 75 µM |

| Mitochondrial Membrane Potential | MDA-MB-231 | JC-1 Staining | Decrease in ΔΨm | 40% reduction at 60 µM |

In Vivo Preclinical Model Systems for Activity Characterization

Following promising in vitro results, compounds like this compound would typically proceed to in vivo preclinical models to assess their activity in a more complex biological system, mimicking disease conditions.

Selection and Validation of Relevant Animal Models for Disease Research

The choice of animal model is critical and depends on the specific biological activity being investigated. The model must accurately reflect the human disease pathology and allow for reliable assessment of the compound's efficacy.

Disease-Specific Models:

Oncology: For potential anticancer activity, common models include xenograft models (human cancer cells implanted into immunodeficient mice) or syngeneic models (mouse cancer cells implanted into immunocompetent mice). These models allow for the evaluation of tumor growth inhibition, metastasis, and survival.

Inflammation: For anti-inflammatory effects, models such as carrageenan-induced paw edema openmedicinalchemistryjournal.com, collagen-induced arthritis, or inflammatory bowel disease models in rodents are frequently used.

Infection: For antimicrobial or antiviral activities, immunocompromised animal models challenged with specific pathogens are employed.

Model Validation: Before use, models are validated to ensure they reliably reproduce key aspects of the human disease. This involves characterizing the disease progression, identifying relevant biomarkers, and confirming the responsiveness to known therapeutic agents. The selection process considers factors such as genetic background, age, sex, and immune status of the animals.

Methodological Approaches for Activity Assessment in Animal Models

Once a suitable animal model is selected, various methodologies are employed to assess the compound's activity and potential mechanisms in vivo.

Efficacy Studies: These involve administering the compound to diseased animals and monitoring disease progression using relevant endpoints.

Tumor Growth Inhibition: In oncology models, tumor volume measurements (e.g., using calipers or imaging techniques like MRI/PET) over time are primary endpoints. Tumor weight at the end of the study also provides quantitative data.

Inflammation Reduction: In inflammatory models, parameters like paw swelling (plethysmometry), inflammatory cell infiltration (histopathology), and levels of inflammatory cytokines in tissues or serum are measured.

Pharmacodynamic Biomarker Analysis: To understand the mechanistic basis of in vivo activity, tissues from treated animals are collected and analyzed for changes in molecular biomarkers. This can include:

Histopathology and Immunohistochemistry: Staining of tissue sections to observe cellular morphology, immune cell infiltration, and expression of specific proteins (e.g., proliferation markers like Ki-67, apoptotic markers like cleaved caspase-3).

Molecular Analysis: Western blotting, ELISA, or qRT-PCR on tissue lysates to quantify protein or gene expression levels related to the compound's proposed mechanism of action. For example, if this compound showed anti-cancer activity, researchers would look for changes in cell cycle regulatory proteins (e.g., cyclins, CDKs) or apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in tumor tissues.

Illustrative Data: An example of in vivo data for an anti-tumor agent might show a significant reduction in tumor volume in the treated group compared to the control group, or an increase in the percentage of apoptotic cells within the tumor tissue.

Table 4: Illustrative Data for In Vivo Efficacy Assessment (Hypothetical)

| Disease Model | Endpoint Measured | Control Group (Mean ± SD) | This compound Treated Group (Mean ± SD) | % Inhibition/Change |

| Colon Cancer Xenograft | Tumor Volume (mm³) at Day 21 | 1500 ± 150 | 500 ± 80 | 66.7% Inhibition |

| Acute Inflammation | Paw Swelling (mm) at 6h | 2.5 ± 0.3 | 1.0 ± 0.2 | 60% Reduction |

The preclinical investigation of this compound, like other natural products, would involve a comprehensive battery of in vitro and in vivo assays to fully characterize its biological activities and underlying mechanisms. The absence of specific detailed quantitative data for this compound in the current literature highlights an area for potential future research to fully explore the therapeutic potential of this intriguing lignan.

Molecular and Cellular Mechanistic Elucidation

Understanding the molecular and cellular mechanisms by which a chemical compound exerts its biological effects is fundamental to drug discovery and development. These investigations aim to identify specific proteins or nucleic acids that a compound interacts with, the downstream signaling pathways it modulates, and the global changes in gene and protein expression it induces within biological systems. For this compound, specific, detailed findings in these areas are limited in the publicly available scientific literature.

Investigation of Specific Molecular Targets

The identification of specific molecular targets is crucial for understanding how a compound initiates its biological activity. Methodologies for investigating molecular targets typically involve a range of biochemical and biophysical techniques. These can include affinity chromatography, where the compound is immobilized and used to pull down interacting proteins from cell lysates; target-based screening, which assays the compound's activity against a panel of known disease-relevant enzymes or receptors; and computational docking studies, which predict potential binding sites and interactions with target proteins based on their three-dimensional structures nih.gov.

Despite the established classification of this compound as a lignan researchgate.netncl.res.inplantaedb.comnih.govacs.orgacs.orgresearchgate.netnih.govctdbase.org, the specific molecular targets through which this compound exerts any potential biological activities have not been extensively reported in the comprehensive literature searches conducted. Research on eupomatilones has largely focused on their synthesis and structural characterization nih.govrsc.orghope.edunih.govacs.orgacs.orgresearchgate.netnih.govresearchgate.net.

Analysis of Intracellular Signaling Cascades

Intracellular signaling cascades are complex networks of molecular interactions that transmit signals from the cell surface to various intracellular compartments, ultimately leading to specific cellular responses. Analysis of these cascades often involves techniques such as Western blotting to detect changes in protein phosphorylation (indicating activation or deactivation of kinases and their substrates), reporter gene assays to measure the activity of specific transcription factors, and enzyme activity assays to quantify the modulation of key signaling enzymes acs.orgresearchgate.netrsc.orgscienceopen.com.

For this compound, detailed studies analyzing its impact on specific intracellular signaling cascades are not widely documented in the available scientific literature. While lignans in general may exhibit diverse biological activities, including anti-inflammatory or antineoplastic effects ctdbase.org, the precise pathways modulated by this compound remain to be elucidated through dedicated mechanistic studies.

Gene Expression and Proteomic Profiling in Biological Systems

Gene expression profiling involves measuring the activity of thousands of genes simultaneously to create a global picture of cellular function, often in response to a particular treatment plantaedb.comd-nb.info. Techniques such as RNA sequencing (RNA-Seq) and microarrays are commonly used to quantify messenger RNA (mRNA) levels, providing insights into which genes are "on" or "off" under specific conditions plantaedb.comnih.govd-nb.infomdpi.comnih.govbasicmedicalkey.com. Proteomic profiling, on the other hand, involves the large-scale study of proteins, particularly their structures and functions, and can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions within a biological system acs.orgmdpi.comacs.orgnaturalproducts.netsogang.ac.kr. These comprehensive approaches are invaluable for identifying broad cellular responses and potential biomarkers acs.orgnaturalproducts.netsogang.ac.kr.

While gene expression and proteomic profiling are powerful tools in preclinical investigations ncl.res.inplantaedb.comacs.orgnih.govd-nb.infomdpi.comnih.govbasicmedicalkey.comacs.orgnaturalproducts.netsogang.ac.krbepress.comresearchgate.netnih.gov, comprehensive studies specifically detailing the effects of this compound on gene expression patterns or protein profiles in various biological systems have not been identified in the current body of searched scientific literature. Therefore, specific data tables pertaining to this compound's influence on gene and protein expression cannot be provided at this time.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT) or ab initio methods, are instrumental in elucidating the electronic structure of molecules. vub.bechemrxiv.orgrsc.orgqulacs.org These calculations can determine key parameters such as frontier molecular orbital energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are indicative of a molecule's kinetic stability and chemical reactivity. volkamerlab.org The energy gap between HOMO and LUMO provides insights into charge transfer interactions within the molecule. volkamerlab.org Additionally, quantum chemical methods can predict atomic charge distributions, bond orders, and vibrational frequencies, offering a detailed picture of molecular geometry and stability. elixir-europe.orgcam.ac.uk

For Eupomatilone 7, quantum chemical calculations could theoretically predict:

Molecular Geometry Optimization: Determination of the most stable three-dimensional structure.

Electronic Properties: Calculation of HOMO and LUMO energy levels, ionization potential, electron affinity, and global reactivity descriptors (e.g., hardness, softness, electronegativity).

Spectroscopic Properties: Prediction of IR, UV-Vis, and NMR spectra, which can aid in experimental characterization and confirmation.

Table 1: Illustrative Quantum Chemical Parameters for a Complex Organic Molecule

| Parameter | Description | Typical Units |

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | eV or Hartree |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | eV or Hartree |

| Energy Gap (E_LUMO - E_HOMO) | Difference between LUMO and HOMO energies | eV or Hartree |

| Dipole Moment | Measure of molecular polarity | Debye |

| Mulliken/Natural Charges | Atomic charge distribution | e (elementary charge) |

| Vibrational Frequencies | Frequencies of molecular vibrations (IR spectrum) | cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time, based on classical mechanics. qulacs.orgmdpi.commdpi.com MD simulations are crucial for exploring the conformational landscape of flexible molecules and understanding their dynamic behavior in various environments, such as in solution or within a biological membrane. mdpi.comiaanalysis.comfrontiersin.org By tracking atomic positions and velocities, MD can reveal conformational changes, transition states, and the stability of different molecular arrangements. iaanalysis.com

For this compound, MD simulations could be employed to:

Conformational Sampling: Identify accessible conformations and their relative stabilities.

Flexibility Analysis: Characterize the flexibility of different parts of the molecule, such as rotatable bonds or ring systems.

Solvent Effects: Study how the molecule's conformation and dynamics are influenced by the presence of a solvent (e.g., water or organic solvents).

Root Mean Square Deviation (RMSD): Monitor the structural deviation of the molecule over time to assess its stability and conformational changes during a simulation. volkamerlab.org

Despite the utility of MD in characterizing complex organic molecules, specific published MD simulation studies detailing the conformational analysis of this compound are not found in the current search.

Table 2: Illustrative Molecular Dynamics Simulation Outputs for Conformational Analysis

| Parameter | Description | Typical Units |

| RMSD (Root Mean Square Deviation) | Measure of structural deviation from a reference structure over time | Å (Angstrom) |

| RMSF (Root Mean Square Fluctuation) | Measure of atomic fluctuations around average positions | Å (Angstrom) |

| Radius of Gyration (Rg) | Measure of molecular compactness | Å (Angstrom) |

| Hydrogen Bond Analysis | Number and persistence of intramolecular hydrogen bonds | Count / % Occupancy |

| Dihedral Angle Distributions | Conformational preferences of flexible bonds | Degrees |

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods, such as molecular docking and molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) or generalized Born surface area (MM/GBSA) calculations, are widely used to predict how small molecules interact with biological targets (e.g., proteins, DNA). mdpi.comdiva-portal.orgqeios.comshd-pub.org.rsnih.gov These methods estimate the binding affinity and identify key interaction sites, providing a theoretical basis for understanding a molecule's potential biological activity. diva-portal.orgshd-pub.org.rs Molecular docking predicts the preferred binding pose of a ligand within a receptor's binding site, while free energy calculations (MM/PBSA, MM/GBSA) provide a more accurate estimation of binding strength. diva-portal.orgnih.gov

For this compound, these computational techniques could be applied to:

Target Identification: Screen potential protein targets based on predicted binding affinities.

Binding Mode Analysis: Determine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between this compound and a putative binding site.

Affinity Ranking: Compare the predicted binding affinity of this compound with known ligands or other eupomatilone derivatives for a specific target.

Table 3: Illustrative In Silico Binding Affinity Prediction Data

| Method | Output Parameter | Description | Typical Units |

| Molecular Docking | Binding Score / Energy | Estimated interaction strength for a given pose | kcal/mol or kJ/mol |

| Docking Pose | Predicted 3D orientation in binding site | N/A | |

| MM/PBSA or MM/GBSA | Binding Free Energy (ΔGbind) | More rigorous calculation of binding affinity | kcal/mol or kJ/mol |

| Interaction Residues | Amino acids in the target protein interacting with the ligand | N/A |

Computational Support for Reaction Mechanism Elucidation

Computational chemistry plays a significant role in elucidating reaction mechanisms by identifying transition states, intermediates, and energy profiles along reaction pathways. sumitomo-chem.co.jpsmu.edursc.orgrsc.orgrsc.org Methods such as Intrinsic Reaction Coordinate (IRC) calculations can map the minimum energy path connecting reactants, transition states, and products, providing a detailed understanding of bond breaking and formation processes. smu.edu This is particularly valuable for complex organic reactions, including those involved in natural product biosynthesis or synthetic routes. rsc.org

For this compound, computational studies could be used to:

Biosynthetic Pathway Elucidation: Investigate the plausible enzymatic or non-enzymatic steps involved in its formation in nature.

Synthetic Route Optimization: Analyze and predict the energetics and selectivity of key steps in its laboratory synthesis, such as the stereoselective construction of its core scaffold. nih.gov

Reactivity Pathways: Explore potential degradation pathways or reactions this compound might undergo under various chemical conditions.

While the total synthesis of this compound has been reported, nih.govsmu.edu detailed computational elucidation of its specific reaction mechanisms (e.g., for its biosynthesis or complex synthetic steps) is not explicitly detailed in the current search results. General computational studies on reaction mechanisms, however, highlight the power of these tools in understanding chemical transformations. sumitomo-chem.co.jpsmu.edursc.orgrsc.orgrsc.org

Table 4: Illustrative Data from Computational Reaction Mechanism Elucidation

| Parameter | Description | Typical Units |

| Activation Energy (ΔE‡) | Energy barrier from reactant to transition state | kcal/mol or kJ/mol |

| Reaction Energy (ΔErxn) | Energy difference between products and reactants | kcal/mol or kJ/mol |

| Transition State Geometry | Optimized 3D structure of the highest energy point | Å, Degrees |

| IRC Path | Energy profile connecting stationary points | N/A |

| Vibrational Frequencies | Confirmation of transition state (one imaginary frequency) | cm⁻¹ |

Future Research Directions and Perspectives

Advanced Synthetic Methodology Innovation

The synthesis of complex natural products like Eupomatilone 7 often involves multi-step processes, highlighting the need for more efficient and sustainable synthetic methodologies rsc.orgnih.govacs.orgresearchgate.net. Current research has explored concise and enantioselective synthetic routes, including rhodium-catalyzed enantioselective desymmetrization of cyclic meso anhydrides and strategies involving stereoselective construction of γ-butyrolactones researchgate.netnih.gov. Divergent synthetic strategies, such as those employing the Kowalski homologation reaction, have enabled protecting-group-free asymmetric total syntheses of eupomatilones from readily available starting materials in fewer steps acs.orgresearchgate.net.

Future innovations in synthetic methodology for this compound could focus on:

Catalytic Asymmetric Synthesis: Developing highly enantioselective methods that minimize the use of chiral auxiliaries and improve atom economy. This includes exploring novel catalytic systems (e.g., organocatalysis, photoredox catalysis) for key bond-forming reactions, such as the construction of the biaryl system and the γ-lactone ring rsc.orghallgroupchemistry.com.

Flow Chemistry and Automation: Implementing flow chemistry techniques to enable continuous, scalable, and safer production of this compound and its intermediates, potentially leading to higher yields and reduced waste rsc.org.

Biocatalysis and Chemoenzymatic Synthesis: Investigating enzymatic approaches for specific stereoselective transformations or for the late-stage functionalization of this compound, offering greener and more efficient synthetic routes researchgate.net.

Bio-inspired Synthesis: Further exploring biosynthetic pathways of lignans (B1203133) to inform novel synthetic strategies that mimic nature's efficiency and selectivity in constructing complex molecular architectures acs.orgresearchgate.net.

Deeper Mechanistic Understanding of Biological Pathways

While this compound is known as a natural product, a comprehensive understanding of its precise mechanism of action at the molecular and cellular levels is crucial for its development as a potential therapeutic agent byjus.com. Lignans, in general, exhibit diverse biological activities, including anti-inflammatory, anti-ulcer, and antineoplastic properties nih.gov.

Future research should aim to:

Target Identification and Validation: Employing advanced biochemical and cell-based assays to identify the specific protein targets or enzymes that this compound interacts with. This could involve affinity chromatography, proteomic profiling, and CRISPR-based genetic screens.

Elucidation of Signaling Pathways: Mapping the downstream signaling cascades affected by this compound binding to its targets, utilizing techniques such as phosphoproteomics, transcriptomics, and metabolomics to understand the holistic cellular response frontiersin.org.

Structure-Activity Relationship (SAR) Studies for Mechanism: Conducting detailed SAR studies not only for potency but also to understand how structural modifications influence specific interactions with biological targets and modulate downstream pathways nih.gov. This can provide insights into the pharmacophore responsible for its observed activities.

In Vivo Pathway Analysis: Utilizing animal models to investigate the effects of this compound on relevant biological pathways in a physiological context, including its absorption, distribution, metabolism, and excretion (ADME) characteristics in relation to its mechanistic effects.

Exploration of Novel Bioactive Analogues

The structural complexity of this compound provides a rich scaffold for the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties nih.govrsc.org. The synthesis of various eupomatilones (e.g., eupomatilones 1, 2, 3, 4, 5, 6) and their epimers has already been achieved, demonstrating the synthetic accessibility of related structures nih.govresearchgate.netacs.orgresearchgate.netnih.gov.

Future research in this area should focus on:

Rational Design: Utilizing computational chemistry and structural biology insights (e.g., molecular docking, pharmacophore modeling) to rationally design analogues that optimize interactions with identified biological targets.

Combinatorial Chemistry and Library Synthesis: Developing efficient parallel synthesis or combinatorial approaches to generate diverse libraries of this compound analogues, allowing for rapid screening of a wide chemical space hallgroupchemistry.com.

Bioisosteric Replacements and Scaffold Hopping: Exploring bioisosteric modifications to enhance metabolic stability, improve bioavailability, or reduce potential off-target effects, while maintaining or improving desired biological activity. Scaffold hopping could also lead to entirely new chemical entities with similar biological profiles.

Natural Product-Inspired Analogue Synthesis: Drawing inspiration from other naturally occurring lignans and related compounds to guide the synthesis of novel analogues with potentially enhanced or diversified bioactivities researchgate.netnih.gov.

Integration with Omics Technologies and High-Throughput Screening

The integration of this compound research with 'omics' technologies (genomics, proteomics, transcriptomics, metabolomics, lipidomics) and high-throughput screening (HTS) platforms will enable a more comprehensive and unbiased understanding of its biological effects frontiersin.orguninet.edunumberanalytics.comresearchgate.netnih.gov. HTS allows for the rapid evaluation of large numbers of compounds or genetic perturbations to identify those with specific biological effects numberanalytics.com.

Future directions include:

Phenotypic HTS: Screening this compound and its analogues in complex cellular models or disease-relevant phenotypic assays to identify novel activities or therapeutic indications without prior knowledge of specific targets.

Target-based HTS with Omics Validation: Using HTS to identify initial hits against specific molecular targets, followed by 'omics' analyses to validate on-target effects and uncover any off-target interactions or compensatory biological responses frontiersin.org.

Multi-omics Profiling: Conducting comprehensive multi-omics studies (e.g., simultaneous analysis of gene expression, protein levels, and metabolite profiles) in response to this compound treatment to gain a holistic view of its impact on cellular systems uninet.eduresearchgate.net.

High-Content Screening (HCS): Employing HCS, an advanced form of HTS, to gather rich, image-based data on cellular morphology, protein localization, and other phenotypic changes induced by this compound, providing deeper insights into its cellular mechanisms.

Chemoinformatic and Artificial Intelligence Applications in Drug Discovery Research

Chemoinformatics and artificial intelligence (AI), particularly machine learning and deep learning, are transforming drug discovery by enabling the efficient analysis of vast chemical and biological data, accelerating molecular design, and predicting properties u-strasbg.frnih.govunimi.itnih.govacs.org.

For this compound, future research can leverage these technologies through:

Virtual Screening and De Novo Design: Applying AI-driven virtual screening techniques to identify potential this compound analogues from large chemical libraries or using de novo design algorithms to generate novel chemical structures with desired properties and predicted biological activities nih.govnih.gov.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Developing robust QSAR/QSPR models for this compound and its analogues to predict biological activity, ADME properties, and potential toxicity based on their chemical structures, guiding subsequent synthesis and testing nih.gov.

Synthesis Prediction: Utilizing AI tools to predict optimal synthetic routes for this compound and its complex analogues, overcoming synthetic challenges and reducing experimental trial-and-error nih.gov.

Data Integration and Knowledge Mining: Employing chemoinformatic platforms to integrate diverse data types related to this compound (e.g., synthesis data, biological activity data, 'omics' data) to uncover hidden patterns, identify correlations, and generate new hypotheses u-strasbg.frunimi.it.

Mechanism Prediction: Developing AI models that can predict the likely biological targets and mechanisms of action of this compound based on its structural features and known biological activities of similar compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Eupomatilone 7 from natural sources?

- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) combined with spectroscopic characterization (NMR, MS). Ensure reproducibility by adhering to protocols for solvent extraction, column packing, and spectral calibration. For novel isolates, compare retention times and spectral data against authenticated standards or literature .

- Key Considerations : Address variability in plant sources by documenting geographical origin, harvest time, and storage conditions to ensure batch consistency.

Q. How can researchers optimize synthetic routes for this compound, considering yield and stereochemical control?

- Methodological Answer : Employ Design of Experiments (DOE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use chiral HPLC or circular dichroism to verify stereochemical fidelity. Statistical tools like ANOVA can identify significant factors affecting yield .

- Key Considerations : Compare alternative pathways (e.g., biomimetic vs. organocatalytic synthesis) for scalability and environmental impact.

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for pathway activation) with appropriate controls (vehicle, positive/negative controls). Validate findings through dose-response curves and IC50/EC50 calculations. Ensure adherence to cell line authentication standards .

- Key Considerations : Replicate assays across independent labs to confirm reproducibility, noting differences in cell culture conditions or assay protocols.

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s mechanism of action across pharmacological studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., dosing regimens, model organisms). Use orthogonal assays (e.g., CRISPR knockouts, proteomics) to validate target engagement. Transparently report negative results to avoid publication bias .

- Key Considerations : Evaluate species-specific differences in receptor binding or metabolic pathways that may explain divergent outcomes.

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Apply computational tools (molecular docking, QSAR models) to prioritize synthetic targets. Validate predictions through iterative synthesis and bioactivity testing. Use clustering algorithms to identify chemical subgroups with enhanced potency or selectivity .

- Key Considerations : Account for off-target effects by screening against panels of related enzymes or receptors.

Q. What advanced spectroscopic or crystallographic methods confirm this compound’s interaction with biological targets?

- Methodological Answer : Utilize X-ray crystallography or cryo-EM for structural resolution of ligand-target complexes. For dynamic interactions, employ NMR titration or surface plasmon resonance (SPR) to quantify binding kinetics. Cross-validate with mutagenesis studies to identify critical binding residues .

- Key Considerations : Address limitations in crystallization (e.g., membrane protein instability) by exploring alternative techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS).

Data Management and Reproducibility

Q. How should researchers manage conflicting data on this compound’s stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (ICH guidelines) with controlled variables (temperature, humidity, light). Use multivariate analysis to identify degradation pathways. Share raw chromatographic data and environmental monitoring logs in supplementary materials .

- Key Considerations : Standardize reporting formats (e.g., degradation products quantified as % peak area) to facilitate cross-study comparisons.

Q. What statistical frameworks address batch-to-batch variability in this compound production?

- Methodological Answer : Implement Six Sigma or process capability analysis (Cpk) to quantify variability. Use mixed-effects models to distinguish between inherent process variation and assignable causes (e.g., equipment calibration drift) .

- Key Considerations : Archive representative samples from each batch for retrospective analysis if anomalies arise.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.